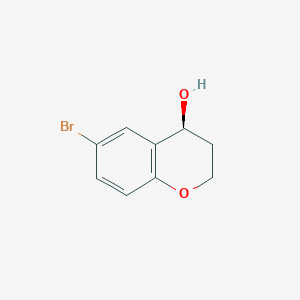

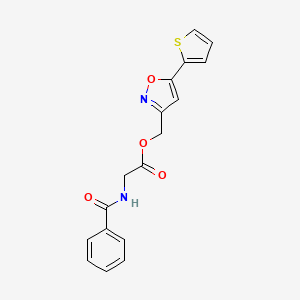

(4S)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4S)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol, also known as Br-DHP, is a compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of the natural product dihydrocoumarin, which has been shown to have various biological activities, including anti-inflammatory and anti-cancer properties. In

Applications De Recherche Scientifique

Pharmacological Activity on Smooth Muscle

(4S)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol has been studied for its pharmacological effects on smooth muscle tissues. Research involving hybrid compounds with this structure revealed significant myorelaxant activity on rat uterine smooth muscle, while not markedly affecting insulin secretion or vascular myogenic activity. This suggests a potential selective application towards uterine smooth muscle relaxation (Khelili et al., 2012).

Antihypertensive Properties

The antihypertensive properties of compounds related to this compound have been extensively studied. These compounds have shown marked vasodilator and antihypertensive activities, suggesting their use in the treatment of hypertension. The synthetic pathway to these compounds involves the conversion of 2H-1-benzopyrans to bromohydrins, followed by further chemical transformations (Sun Hong, 1997).

Selective Coronary Vasodilatory Activity

Certain derivatives of 3,4-dihydro-2H-1-benzopyran-3-ol have been synthesized for their selective effect on coronary blood flow, suggesting a potential application in cardiovascular therapies. These compounds, modified at various positions in the benzopyran ring, exhibit potent and selective coronary vasodilatory activities without significant hypotensive or tachycardiac effects (Cho et al., 1996).

Bioevaluation in Fungal Derivatives

A mangrove endophytic fungus produced benzopyran derivatives, including compounds structurally related to this compound. These compounds were evaluated for antibacterial activities, demonstrating their potential in developing new antibacterial agents (Yang et al., 2020).

Role in Hetero-Diels-Alder Reactions

Research into the reactivity of halogenated 2H-1-benzopyrans towards different organometallic compounds has shed light on their potential application in synthetic chemistry. This involves exploring the preparation and subsequent reactions of these compounds to create a variety of structurally diverse molecules (Gonzez et al., 1994).

Propriétés

IUPAC Name |

(4S)-6-bromo-3,4-dihydro-2H-chromen-4-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5,8,11H,3-4H2/t8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUBCSGZQJXSWGV-QMMMGPOBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1O)C=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=C([C@H]1O)C=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B3011318.png)

![7-Fluoro-4-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]quinazoline](/img/structure/B3011319.png)

![N,4-diisobutyl-1,5-dioxo-2-(2-oxo-2-(o-tolylamino)ethyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3011321.png)

![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide](/img/structure/B3011329.png)

![4-({2-[(Tert-butoxycarbonyl)amino]-2-carboxyethyl}sulfanyl)butanoic acid](/img/structure/B3011330.png)